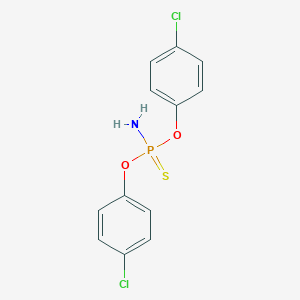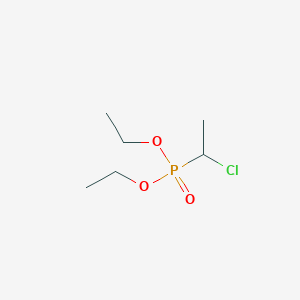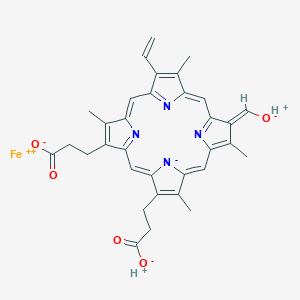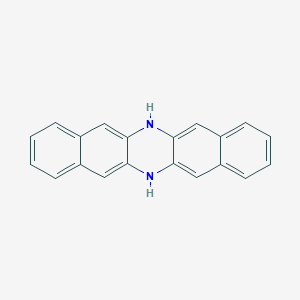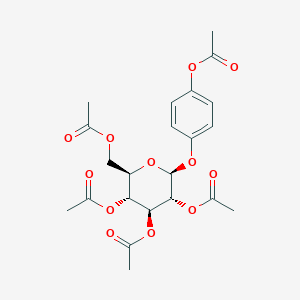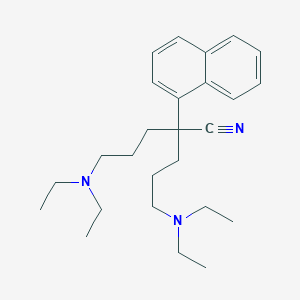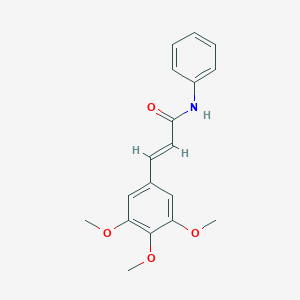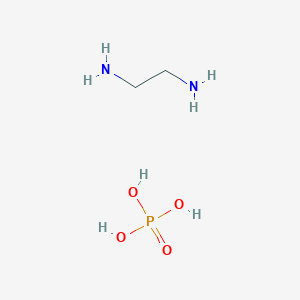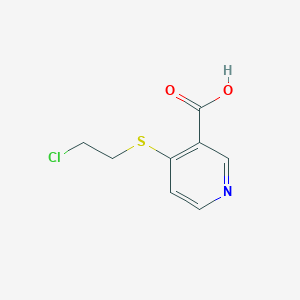
Nicotinic acid, 4-(2-chloroethylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinic acid, 4-(2-chloroethylthio)-, also known as S-2-(4-pyridylthio) ethyl chlorothioformate, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a thiol-reactive reagent that can modify cysteine residues in proteins and peptides. The modification of cysteine residues can lead to changes in the biochemical and physiological properties of the modified proteins and peptides.
Wirkmechanismus
Nicotinic acid, 4-(2-chloroethylthio)- reacts with cysteine residues in proteins and peptides to form a covalent bond. This reaction occurs through the attack of the thiol group of the cysteine residue on the electrophilic carbon of the chlorothioformate group. The resulting product is a modified protein or peptide that has a new chemical property due to the modification of the cysteine residue.
Biochemische Und Physiologische Effekte
The modification of cysteine residues in proteins and peptides by nicotinic acid, 4-(2-chloroethylthio)- can lead to changes in the biochemical and physiological properties of the modified proteins and peptides. For example, the modification of cysteine residues in enzymes can lead to changes in the enzyme activity. The modification of cysteine residues in proteins can also affect protein-protein interactions and protein structure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using nicotinic acid, 4-(2-chloroethylthio)- in lab experiments is its specificity for cysteine residues. This compound can selectively modify cysteine residues in proteins and peptides without affecting other amino acids. However, one of the limitations of using this compound is its toxicity. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the use of nicotinic acid, 4-(2-chloroethylthio)- in scientific research. One potential direction is the development of new methods for the selective modification of cysteine residues in proteins and peptides. Another potential direction is the use of this compound in the study of protein-protein interactions and enzyme activity in living cells. Additionally, the development of new labeling and detection methods for cysteine residues modified by nicotinic acid, 4-(2-chloroethylthio)- could have important applications in protein purification and detection.
Synthesemethoden
Nicotinic acid, 4-(2-chloroethylthio)- can be synthesized by reacting 2-mercaptopyridine with chloroformate in the presence of a base such as triethylamine. The reaction produces Nicotinic acid, 4-(2-chloroethylthio)-(4-pyridylthio) ethyl chlorothioformate as the final product. The purity of the product can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
Nicotinic acid, 4-(2-chloroethylthio)- has been widely used in scientific research as a thiol-reactive reagent. The modification of cysteine residues in proteins and peptides can be used to study protein-protein interactions, enzyme activity, and protein structure. This compound can also be used to label cysteine residues in proteins and peptides for detection and purification purposes.
Eigenschaften
CAS-Nummer |
13096-15-6 |
|---|---|
Produktname |
Nicotinic acid, 4-(2-chloroethylthio)- |
Molekularformel |
C8H8ClNO2S |
Molekulargewicht |
217.67 g/mol |
IUPAC-Name |
4-(2-chloroethylsulfanyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO2S/c9-2-4-13-7-1-3-10-5-6(7)8(11)12/h1,3,5H,2,4H2,(H,11,12) |
InChI-Schlüssel |
IHESCFOJBNPJMK-UHFFFAOYSA-N |
SMILES |
C1=CN=CC(=C1SCCCl)C(=O)O |
Kanonische SMILES |
C1=CN=CC(=C1SCCCl)C(=O)O |
Andere CAS-Nummern |
13096-15-6 |
Synonyme |
4-(2-Chloroethylthio)nicotinic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



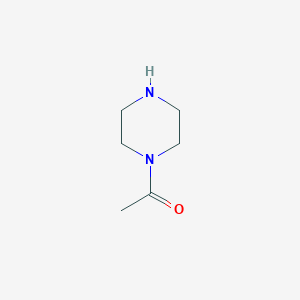
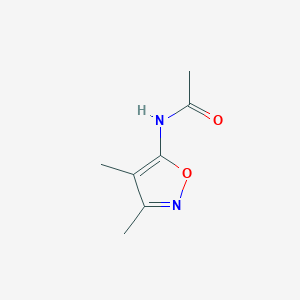
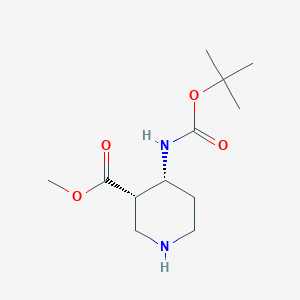
silane](/img/structure/B87712.png)
